Methylphosphonic difluoride

Catalog No.
S591783
CAS No.
676-99-3
M.F
CH3F2OP
M. Wt
100.004 g/mol
Availability
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Methylphosphonic difluoride

CAS Number

676-99-3

Product Name

Methylphosphonic difluoride

IUPAC Name

difluorophosphorylmethane

Molecular Formula

CH3F2OP

Molecular Weight

100.004 g/mol

InChI

InChI=1S/CH3F2OP/c1-5(2,3)4/h1H3

InChI Key

PQIOSYKVBBWRRI-UHFFFAOYSA-N

SMILES

CP(=O)(F)F

solubility

In water, 5.15X10+5 mg/L at 25 °C (est)

Synonyms

methylphosphonic difluoride

Canonical SMILES

CP(=O)(F)F

The exact mass of the compound Methylphosphonic difluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.15x10+5 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylphosphonic difluoride (DF, CAS 676-99-3) is a highly reactive, volatile organophosphorus compound primarily utilized in authorized defense research, chemical forensics, and sensor calibration as a Schedule 1 chemical precursor. Characterized by its pungent odor and a vapor pressure of 36 mmHg at 25 °C, DF serves as the critical binary precursor to G-series nerve agents[1]. In procurement and laboratory contexts, its value lies in its authentic reactivity profile—specifically its instantaneous hydrolysis and specific hydrogen-bonding interactions—which cannot be accurately modeled by common industrial phosphonates. Consequently, authorized procurement of DF is strictly driven by the need for high-fidelity analytical standards, decontamination system validation, and route attribution studies where exact molecular behavior is required.

In chemical defense and sensor development, generic substitution with simulants like dimethyl methylphosphonate (DMMP) or upstream precursors like methylphosphonic dichloride (DC) frequently leads to critical performance failures [1]. DMMP is widely used due to its lower toxicity, but its vapor pressure (< 0.1 mmHg at 20 °C) and ambient hydrolytic stability drastically underestimate the volatility and violent water-reactivity of DF. Consequently, sensors calibrated solely on DMMP fail to achieve the required sensitivity or mass-loading responses when exposed to actual threat precursors. Similarly, substituting DF with DC in chemical forensics breaks the analytical chain of custody; DF possesses a batch-specific intermediate impurity profile and isotopic signature required to accurately link raw precursor stocks to final synthesized agents via hierarchical cluster analysis [2].

Ambient Hydrolysis Kinetics for Decontamination Validation

Validating field deployable hydrolysis systems requires materials that mimic true threat reactivity. DF undergoes virtually instantaneous hydrolysis in ambient water to produce methylphosphonofluoridic acid (MF) and hydrogen fluoride (HF) [1]. In stark contrast, the standard simulant DMMP is highly stable in ambient water, requiring extreme conditions such as hot-compressed water (200–300 °C) or strong acidic/alkaline environments to achieve >99% conversion[2]. This massive kinetic disparity means that decontamination protocols optimized for DMMP misrepresent the rapid, exothermic neutralization dynamics of actual DF.

Evidence DimensionHydrolysis rate in ambient water
Target Compound DataVirtually instantaneous conversion to MF and HF
Comparator Or BaselineDMMP: Stable; requires 200–300 °C or extreme pH for rapid hydrolysis
Quantified DifferenceOrders of magnitude faster reaction kinetics at 25 °C
ConditionsAmbient aqueous environment vs. hot-compressed water

Procurement of authentic DF is essential for validating the thermal and kinetic handling capabilities of field neutralization equipment, as simulants fail to replicate the instantaneous exothermic hydrolysis.

Vapor Pressure Profiling for Gas-Phase Sensor Calibration

The efficacy of gas-phase detectors depends heavily on the volatility of the target analyte. DF exhibits a high vapor pressure of 36 mmHg at 25 °C, creating a significant vapor hazard profile [2]. The widely used simulant DMMP possesses a vapor pressure of less than 0.1 mmHg at 20 °C [1]. This >360-fold difference in volatility fundamentally alters gas-phase adsorption dynamics and mass load on sensitive polymer films. Calibrating sensors exclusively with DMMP leads to artificially low signal responses and inaccurate limit-of-detection (LOD) baselines for highly volatile threat agents.

Evidence DimensionVapor pressure at ambient temperature
Target Compound Data36 mmHg at 25 °C
Comparator Or BaselineDMMP: < 0.1 mmHg at 20 °C
Quantified Difference>360-fold higher volatility for DF
ConditionsAmbient temperature (20-25 °C)

Accurate calibration of early-warning vapor sensors requires the exact volatility profile of DF to ensure reliable detection limits and response times in field deployments.

Impurity Profile Retention for Chemical Forensics

In route attribution and chemical forensics, the ability to trace a final agent back to its precursor source is paramount. Research demonstrates that DF synthesized from methylphosphonic dichloride (DC) retains 57% to 88% of the specific impurity profile of its parent DC stock [1]. When subjected to hierarchical cluster analysis, DF batches form distinct, statistically significant clusters that perfectly match their parent DC sources, even after undergoing aggressive fluorination. Generic methylphosphonic acid (MPA) or unrelated simulants cannot provide this unbroken chemical chain of custody.

Evidence DimensionImpurity profile retention from precursor
Target Compound DataRetains 57% to 88% of DC precursor impurities
Comparator Or BaselineGeneric MPA / Simulants: 0% retention of specific synthetic route markers
Quantified Difference57-88% absolute retention of forensic signatures
ConditionsGas chromatography-mass spectrometry (GC/MS) impurity profiling

Analytical laboratories must procure authentic DF to build accurate hierarchical cluster models and reference libraries for international chemical weapons verification and route attribution.

Calibration and Validation of Gas-Phase Organophosphorus Sensors

Directly following from its high vapor pressure (36 mmHg at 25 °C), DF is strictly required for the accurate calibration of surface acoustic wave (SAW) and carbon nanotube field-effect transistor (CNT-FET) sensors [1]. Because simulants like DMMP lack the necessary volatility and specific hydrogen-bonding acidity interactions, DF provides the authentic mass-loading dynamics needed to establish true limits of detection (LOD) and response times for early-warning defense networks.

Development of Chemical Forensics and Route Attribution Libraries

Leveraging its ability to retain 57% to 88% of precursor impurities, DF is utilized by authorized analytical laboratories to develop reference libraries for the Organization for the Prohibition of Chemical Weapons (OPCW) [2]. By synthesizing DF from various DC stocks, researchers can map impurity carryover and stable-isotope signatures, enabling the precise source attribution of intercepted chemical warfare agents.

Efficacy Testing of Field Deployable Hydrolysis Systems (FDHS)

Due to its virtually instantaneous and highly exothermic reaction with water to form MF and HF, DF is the mandatory benchmark for validating the kinetic and thermal handling capacities of tactical disablement systems [3]. Engineers rely on DF to ensure that neutralization reactors, scrubbing systems, and containment vessels can safely process the rapid pressure and temperature spikes that simulants like DMMP completely fail to produce.

Physical Description

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

Color/Form

Liquid

XLogP3

0.5

Boiling Point

98 °C

Vapor Density

3.5 (Air = 1)

Density

1.3314 g/cu cm at 20 °C

LogP

log Kow = -0.75 (est)

Odor

Pungent acid-like odo

Melting Point

-35 °F /-37 °C/

UNII

Z7V517240K

Vapor Pressure

36 mm Hg at 77 °F /25 °C/

Other CAS

676-99-3

Wikipedia

Methylphosphonyl difluoride

Methods of Manufacturing

Synthesis: Methylphosphonic dichloride and hydrogen fluoride

General Manufacturing Information

Phosphonic difluoride, P-methyl-: ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 1 lists chemicals considered to pose a high risk to the object and purpose of the Convention by virtue of their high potential for use in activities prohibited by the CWC. These chemicals have little or no use for peaceful purposes in commercial or industrial trade. ... Schedule 1 also lists precursor chemicals that may be used in the final single technological stage of production of any of the toxic chemicals listed in the schedule (2). Methylphosphonyl difluoride is listed in the CWC Annex on Chemicals under Schedule 1 (1).
The U.S. Army Non-Stockpile Chemical Materiel Project's Binary Destruction Facility, Pine Bluff Arsenal, Ark., reached a substantial milestone when workers destroyed the last of the United States' inventory of the binary chemical precursor DF April 6. The binary chemical DF, methylphosphonic difluoride, was designed to mix with another non-lethal chemical in flight to a target to form the nerve agent sarin. A 1989 agreement with the former USSR ended the binary program in 1991, leaving the DF in secure storage until destruction. The BDF crew began destroying DF in December 2005.

Dates

Last modified: 07-20-2023

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